2,3,4,9-Tetrahydro-1H-fluorene
Overview
Description
2,3,4,9-Tetrahydro-1H-fluorene is a chemical moiety that has been incorporated into the structure of various compounds, including liquid crystals. The introduction of this system into liquid crystal structures has been found to influence their thermal properties, specifically leading to a decrease in both the melting point and the clearing point values of these materials .
Synthesis Analysis
The synthesis of compounds containing the 2,3,4,9-tetrahydro-1H-fluorene moiety has been explored in the context of creating new liquid crystals. Although the specific synthetic routes are not detailed in the provided data, it is implied that the incorporation of the 2,3,4,9-tetrahydro-1H-fluorene system into liquid crystal structures is feasible and results in novel compounds with distinct thermal properties .
Molecular Structure Analysis
The molecular structure of a related compound, dispiro[fluorene-9,5'-[1,2,3,4]tetrathiane-6',9"-fluorene], which includes the fluorene system, exhibits approximate C2 symmetry. The fluorene ring systems in this compound are virtually planar and intersect at a significant angle, which is a structural characteristic that could influence the compound's properties and reactivity .
Chemical Reactions Analysis
The formation of dispiro[fluorene-9,5'-[1,2,3,4]tetrathiane-6',9"-fluorene] as a side product indicates that the fluorene moiety can participate in complex chemical reactions. In this case, the reaction involved 9H-fluorene-9-thione and methyl N-[(benzylidene)phenyl]glycinate in the presence of LiBr and 1,6-diazabicyclo[5.4.0]undecane, leading to a compound with a tetrathiane ring in a chair conformation . This suggests that the reactivity of the fluorene system can lead to the formation of diverse and potentially unexpected structures under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the 2,3,4,9-tetrahydro-1H-fluorene moiety, such as their mesogenic properties, are influenced by the structural characteristics of the fluorene system. The mesomorphic properties of these compounds, which are crucial for their function as liquid crystals, are altered when the 2,3,4,9-tetrahydro-1H-fluorene is introduced, as evidenced by changes in thermal properties like melting and clearing points . The planarity and symmetry of the fluorene rings, as well as the angles at which they intersect, are likely to be key factors in determining these properties .
Scientific Research Applications
Liquid Crystal Synthesis 2,3,4,9-Tetrahydro-1H-fluorene has been used in synthesizing new liquid crystals. These crystals exhibit distinct thermal properties, including lowered melting and clearing point values compared to fluorene and trans-cyclohexane derivatives (Geivandov, Mezhnev, & Geivandova, 2011).
Metal-Ion Sensing Probe Fluorene derivatives, including 2,3,4,9-Tetrahydro-1H-fluorene, have been utilized in developing probes for sensing metal ions like Zn2+. These probes demonstrate high sensitivity and selectivity, beneficial for applications in fluorescence microscopy imaging and sensing of zinc ions (Belfield et al., 2010).
Fluorescent Sensing of Cations and Anions Derivatives of 2,3,4,9-Tetrahydro-1H-fluorene have been used in lanthanide–organic frameworks for the simultaneous detection of various cations and anions. These frameworks exhibit high efficiency and selectivity in fluorescence sensing (Li, Zhou, Bai, & Xing, 2020).
Development of Polymeric Materials Compounds containing 2,3,4,9-Tetrahydro-1H-fluorene have been used in synthesizing polymers with improved thermal properties and broader processing windows. These materials have applications in areas requiring high-performance polymeric substances (Tong et al., 2015).
Proton Exchange Membranes Polymers derived from fluorene, including 2,3,4,9-Tetrahydro-1H-fluorene, have been developed as materials for proton exchange membranes in fuel cells. These membranes show high proton conductivity and low methanol permeability, making them suitable for energy applications (Wang et al., 2011).
Photoisomerization Research Research on fluorene derivatives, including 2,3,4,9-Tetrahydro-1H-fluorene, has explored their potential in photoisomerization. This research is significant for the development of molecular devices based on photoactive materials (Barr et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1,3,5,7H,2,4,6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJLGICGNMAUFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343246 | |
Record name | 2,3,4,9-Tetrahydro-1H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-Tetrahydro-1H-fluorene | |
CAS RN |
17057-95-3 | |
Record name | 2,3,4,9-Tetrahydro-1H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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